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Compound of Interest

Compound Name: Firazorexton

Cat. No.: B3326018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions

regarding the degradation products of firazorexton (TAK-994) and their potential activity. As

the clinical development of firazorexton was discontinued due to drug-induced liver injury

(DILI), understanding its metabolic fate is critical for researchers working with this compound or

developing similar orexin receptor 2 (OX2R) agonists.

Frequently Asked Questions (FAQs)
Q1: What is firazorexton and what is its primary mechanism of action?

Firazorexton (also known as TAK-994) is an orally active, potent, and selective agonist of the

orexin receptor 2 (OX2R).[1] Orexin neuropeptides (orexin-A and orexin-B) are central to

regulating sleep-wake cycles, and loss of these neurons leads to narcolepsy type 1.[2] By

selectively activating OX2R, firazorexton was developed to mimic the effects of endogenous

orexins and promote wakefulness. In preclinical studies, it demonstrated the ability to increase

wakefulness and reduce narcolepsy-like symptoms in mouse models.

Q2: Why was the clinical development of firazorexton discontinued?

The Phase 2 clinical trials for firazorexton were terminated early due to findings of drug-

induced liver injury (DILI) in some participants.[1][2] Several patients experienced clinically
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significant elevations in liver enzymes, with three individuals meeting the criteria for Hy's Law,

which is a strong indicator of severe, potentially fatal DILI.[2]

Q3: What is the hypothesized cause of firazorexton-induced liver injury?

The leading hypothesis is that the liver injury is not a direct result of OX2R activation but is

instead caused by the formation of reactive metabolites.[3][4][5] This type of toxicity is known

as idiosyncratic DILI and is thought to occur when the body metabolizes a drug into chemically

reactive species that can bind to cellular components, such as proteins, leading to cellular

stress and an immune response. A study investigating the mechanism of firazorexton-induced

DILI uncovered a potential covalent binding liability following its metabolism in the liver.[2]

Q4: Have the specific degradation products or metabolites of firazorexton been identified?

While a Phase 1 clinical trial (NCT04745767) was conducted to investigate the absorption,

metabolism, and excretion of radiolabeled firazorexton ([14C]TAK-994) in healthy male

subjects, the specific chemical structures of the resulting metabolites have not been made

publicly available in detail.[2] Therefore, the exact degradation pathways and the identities of

the major metabolites are not fully known in the public domain.

Q5: Is there any information on the biological activity of firazorexton's degradation products?

As the specific metabolites have not been publicly disclosed, there is currently no available

information regarding their potential biological activity, including whether they retain any agonist

activity at the OX2R or have other off-target effects.

Troubleshooting Guide for Experimental Studies
This guide addresses potential issues researchers may encounter when studying the

metabolism and potential toxicity of firazorexton or related compounds.
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Issue Possible Cause Troubleshooting Steps

Difficulty detecting metabolites

in in vitro assays (e.g., liver

microsomes, hepatocytes)

- Low metabolic turnover.-

Metabolites are highly reactive

and unstable.- Insufficient

analytical sensitivity.

- Increase incubation time or

firazorexton concentration.-

Include trapping agents (e.g.,

glutathione, N-acetylcysteine)

in the incubation to capture

reactive metabolites.- Utilize

high-resolution mass

spectrometry for improved

detection.

Inconsistent results in cell-

based toxicity assays

- Variability in metabolic

enzyme expression in cell

lines.- Cell culture conditions

affecting metabolic activity.-

Compound precipitation at

higher concentrations.

- Use primary hepatocytes

from multiple donors to

account for genetic variability.-

Ensure consistent cell passage

number and culture

conditions.- Confirm compound

solubility in culture media at

the tested concentrations.

Observing unexpected toxicity

in animal models

- Formation of species-specific

metabolites.- Saturation of

metabolic pathways at higher

doses.- On-target effects

unrelated to the primary

pharmacology.

- Conduct cross-species

metabolite profiling to identify

differences.- Perform dose-

response studies to assess

non-linear pharmacokinetics.-

Evaluate potential off-target

activities of the parent

compound and metabolites.

Data on Firazorexton Activity
While data on the degradation products is unavailable, the activity of the parent compound,

firazorexton, has been characterized.
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Parameter Value Assay Conditions Reference

OX2R EC50 19 nM

Calcium mobilization

in hOX2R/CHO-K1

cells

[6]

β-arrestin Recruitment

EC50
100 nM hOX2R/CHO-EA cells [6]

ERK1/2

Phosphorylation EC50
170 nM hOX2R/CHO-EA cells [6]

Selectivity
>700-fold for OX2R

over OX1R
Not specified [1]

Experimental Protocols
Protocol: In Vitro Metabolite Identification and Trapping

This protocol provides a general framework for identifying firazorexton metabolites and

trapping reactive intermediates using human liver microsomes.

Materials:

Firazorexton

Human liver microsomes (pooled)

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Trapping agents: Glutathione (GSH), N-acetylcysteine (NAC)

Acetonitrile (ACN) with 0.1% formic acid (for quenching)

LC-MS/MS system

Procedure:
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1. Prepare a stock solution of firazorexton in a suitable solvent (e.g., DMSO).

2. In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the

NADPH regenerating system.

3. For reactive metabolite trapping, add GSH or NAC to the incubation mixture.

4. Pre-warm the mixture at 37°C for 5 minutes.

5. Initiate the reaction by adding the firazorexton stock solution.

6. Incubate at 37°C with shaking for a specified time (e.g., 60 minutes).

7. Stop the reaction by adding cold acetonitrile with 0.1% formic acid.

8. Centrifuge to pellet the protein.

9. Analyze the supernatant by LC-MS/MS to identify parent compound, metabolites, and

metabolite-GSH/NAC adducts.

Visualizations
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Caption: Orexin 2 Receptor (OX2R) signaling pathway activated by firazorexton.
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Caption: Experimental workflow for identifying and characterizing firazorexton metabolites.
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Caption: Hypothesized mechanism of firazorexton-induced liver injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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